molecular formula C15H14Cl2N4O2S B3511475 8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3511475
M. Wt: 385.3 g/mol
InChI Key: VYAIHDJAQYDYHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a purine core structure (a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring), with a 2,4-dichlorobenzyl group attached via a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorine atoms on the benzyl group, and the nucleophilic sulfur atom. The purine moiety could potentially engage in hydrogen bonding and π-π stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the chlorine atoms and the sulfur linkage could influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it could potentially interact with biological macromolecules (like proteins or nucleic acids) via the purine moiety, similar to other purine derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing halogens (like chlorine) need to be handled with care, as they can be harmful or toxic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of purine derivatives is a rich field with potential applications in medicinal chemistry and drug discovery. If this compound shows promising biological activity, it could be a candidate for further study and potential pharmaceutical development .

Properties

IUPAC Name

8-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-19-11-12(20(2)15(23)21(3)13(11)22)18-14(19)24-7-8-4-5-9(16)6-10(8)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAIHDJAQYDYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=C(C=C(C=C3)Cl)Cl)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
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8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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